4-(4-Methoxy-3-methylphenyl)piperidine

Lipophilicity Physicochemical profiling Permeability prediction

4-(4-Methoxy-3-methylphenyl)piperidine (CAS 310395-10-9, C₁₃H₁₉NO, MW 205.30) is a disubstituted 4-phenylpiperidine building block bearing both a para-methoxy and a meta-methyl substituent on the aromatic ring. It is utilized as a synthetic intermediate in medicinal chemistry, most notably as the direct precursor to the OPN4 receptor antagonist AA92593 (Ki = 16 nM).

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 310395-10-9
Cat. No. B1358785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-3-methylphenyl)piperidine
CAS310395-10-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCNCC2)OC
InChIInChI=1S/C13H19NO/c1-10-9-12(3-4-13(10)15-2)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3
InChIKeyLFSVHCZJBFRGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxy-3-methylphenyl)piperidine (CAS 310395-10-9): Procurement-Relevant Physicochemical and Structural Profile for Scientific Sourcing


4-(4-Methoxy-3-methylphenyl)piperidine (CAS 310395-10-9, C₁₃H₁₉NO, MW 205.30) is a disubstituted 4-phenylpiperidine building block bearing both a para-methoxy and a meta-methyl substituent on the aromatic ring . It is utilized as a synthetic intermediate in medicinal chemistry, most notably as the direct precursor to the OPN4 receptor antagonist AA92593 (Ki = 16 nM) [1]. Its computed physicochemical properties include LogP ≈ 2.47 and topological polar surface area (TPSA) of 21.26 Ų, placing it in a differentiated property space relative to common 4-phenylpiperidine analogs .

Why 4-Phenylpiperidine Analogs Cannot Be Casually Substituted for 4-(4-Methoxy-3-methylphenyl)piperidine in Research and Manufacturing Workflows


Common 4-phenylpiperidine analogs (4-phenylpiperidine, 4-(4-methoxyphenyl)piperidine, 4-(4-methylphenyl)piperidine, and 4-(3-methylphenyl)piperidine) differ substantially from the target compound in lipophilicity (ΔLogP up to 0.55), polar surface area (ΔTPSA up to 9.2 Ų), and substitution pattern [1][2]. These differences alter solubility, permeability, and hydrogen-bonding capacity, directly affecting reaction selectivity, intermediate purification, and pharmacological profile when used as a scaffold. Furthermore, the orthogonally functionalized 4-methoxy-3-methylphenyl ring uniquely enables direct conversion to the validated OPN4 antagonist AA92593, a transformation not accessible from monosubstituted 4-phenylpiperidines without additional synthetic steps [3]. Substituting a generic analog therefore risks altering critical drug-like properties and necessitates re-optimization of downstream synthetic routes.

Quantitative Differentiation Evidence for 4-(4-Methoxy-3-methylphenyl)piperidine vs. Closest 4-Phenylpiperidine Analogs


Balanced Lipophilicity (LogP) Compared with Key 4-Phenylpiperidine Derivatives

The target compound exhibits a computed LogP of 2.47 , which is 0.39 units higher than 4-phenylpiperidine (2.08 [1]), 0.07 units higher than 4-(3-methylphenyl)piperidine (2.4 [2]), but 0.32 units lower than 4-(4-methylphenyl)piperidine (2.79 ) and 0.55 units higher than 4-(4-methoxyphenyl)piperidine (1.92 [3]). This intermediate lipophilicity, achieved through combined methoxy and methyl substitution, avoids both the low LogP of the mono-methoxy analog (potentially limiting membrane permeability) and the high LogP of the mono-methyl analog (potentially increasing non-specific binding).

Lipophilicity Physicochemical profiling Permeability prediction

Enhanced Topological Polar Surface Area (TPSA) Differentiating from Non-Oxygenated Analogs

The TPSA of the target compound is 21.26 Ų , significantly higher than that of 4-phenylpiperidine (12.03 Ų [1]), 4-(3-methylphenyl)piperidine (12 Ų [2]), and 4-(4-methylphenyl)piperidine (12.03 Ų ), but identical to 4-(4-methoxyphenyl)piperidine (21.26 Ų [3]). The 9.2 Ų increase arises from the methoxy oxygen acting as an additional hydrogen bond acceptor. This greater polar surface area can improve aqueous solubility and modulate blood-brain barrier penetration, while the presence of the methyl group concurrently maintains higher lipophilicity than the mono-methoxy analog.

Polar surface area Solubility Blood-brain barrier permeability

ISO-Certified High Purity (≥98%) vs. Standard 97% Grade Commercially Available for Analogs

MolCore offers 4-(4-methoxy-3-methylphenyl)piperidine with purity not less than 98% and ISO certification, explicitly targeting global pharmaceutical R&D and quality control applications . In contrast, common 4-phenylpiperidine analogs are typically supplied at 97% purity (e.g., 4-phenylpiperidine 97% [1]; 4-(4-methoxyphenyl)piperidine 97% [2]). The 1% absolute purity increment, combined with ISO-compliant manufacturing, reduces the burden of impurity profiling in downstream biological assays and facilitates regulatory documentation.

Chemical purity ISO certification Reproducibility

Dual Orthogonal Substituents Enable Regioselective Derivatization Absent in Monosubstituted Analogs

The target compound bears two electronically distinct aromatic substituents: an electron-donating methoxy group (σₚ⁺ = −0.78) and a weakly activating methyl group (σₘ = −0.07). This substitution pattern permits chemoselective reactions (e.g., nitration, halogenation, or directed ortho-metalation) at different ring positions, as demonstrated by the regioselective sulfonylation of the piperidine nitrogen to yield the OPN4 antagonist AA92593 (Ki = 16 nM, IC₅₀ = 665 nM) without requiring protection/deprotection sequences [1]. Monosubstituted 4-phenylpiperidines lack this orthogonal reactivity, limiting their utility for exploring structure-activity relationships around the phenyl ring.

Synthetic versatility Orthogonal functionalization Late-stage diversification

High-Impact Application Scenarios Where 4-(4-Methoxy-3-methylphenyl)piperidine Demonstrates Measurable Advantage Over Generic 4-Phenylpiperidines


Direct Synthesis of the OPN4 (Melanopsin) Antagonist AA92593 for Retinal Neurobiology Studies

4-(4-Methoxy-3-methylphenyl)piperidine serves as the immediate precursor to AA92593 via a single sulfonylation step . AA92593 is a selective, competitive OPN4 receptor antagonist (Ki = 16 nM, cellular IC₅₀ = 665 nM) validated in rodent models of light-induced pupil constriction at 30 mg/kg i.p. . Using a generic 4-phenylpiperidine analog would require multi-step synthesis to introduce the 4-methoxy-3-methyl substitution pattern, increasing time and cost. Procuring the pre-functionalized target compound eliminates this bottleneck, enabling rapid entry into melanopsin-targeted photoreception research.

Physicochemically Balanced Lead-Optimization Scaffold for CNS or Peripheral Drug Discovery Programs

With a LogP of 2.47 and TPSA of 21.26 Ų, the target compound occupies a favorable property space for oral bioavailability (LogP 2–3, TPSA < 140 Ų for oral CNS drugs) that is not simultaneously achievable with any single monosubstituted 4-phenylpiperidine analog . This profile supports its use as a starting scaffold in hit-to-lead campaigns where balanced solubility, permeability, and metabolic stability are critical selection criteria.

High-Purity Reference Standard for Analytical Method Development in Regulated Pharmaceutical R&D

The availability of an ISO-certified, ≥98% purity grade from MolCore meets the stringent quality requirements of analytical method validation (ICH Q2) . Competing 4-phenylpiperidine analogs are predominantly offered at 97% purity without ISO certification, which may necessitate additional purification or impurity identification steps before use as a reference standard. This purity differential translates directly into reduced qualification timelines for QC laboratories.

Orthogonal Derivatization Platform for Focused Library Synthesis

The para-methoxy and meta-methyl substituents provide distinct electronic environments that permit sequential functionalization—e.g., electrophilic aromatic substitution para to the methoxy group while the methyl group directs to ortho/para positions . This enables the synthesis of diverse analogs from a single intermediate, a capability not offered by monosubstituted 4-phenylpiperidines. Medicinal chemistry groups can exploit this to efficiently map structure-activity relationships around the phenyl ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxy-3-methylphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.